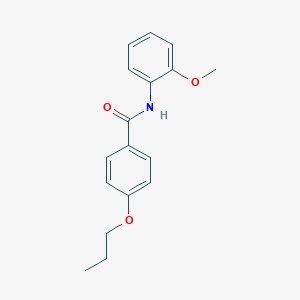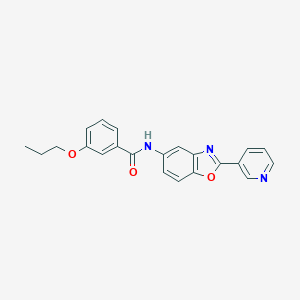![molecular formula C16H8N8O B245141 6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile](/img/structure/B245141.png)
6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile is a complex organic compound with potential applications in scientific research. This compound has a unique structure that makes it an interesting subject of study.
Mécanisme D'action
The mechanism of action of 6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile is not fully understood. However, it is believed to interact with certain biological molecules, such as enzymes and receptors, leading to changes in cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile are still being studied. It is believed that this compound may have therapeutic effects on certain diseases, such as cancer and Alzheimer's disease. It may also have effects on cellular processes, such as cell division and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile in lab experiments is its unique structure, which makes it an interesting subject of study. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the mechanism of action and biochemical and physiological effects of this compound are not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile. One direction is to study its potential therapeutic effects on certain diseases, such as cancer and Alzheimer's disease. Another direction is to study its effects on cellular processes, such as cell division and apoptosis. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile is a complex process that involves several steps. The first step is the synthesis of the precursor compound, which is then converted to the final compound through a series of reactions. The synthesis of this compound requires specialized equipment and expertise, and it is not a simple process.
Applications De Recherche Scientifique
The unique structure of 6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile makes it an interesting subject of study in scientific research. This compound has potential applications in drug discovery, as it may have therapeutic effects on certain diseases. It can also be used as a probe molecule to study biological systems and cellular processes.
Propriétés
Formule moléculaire |
C16H8N8O |
|---|---|
Poids moléculaire |
328.29 g/mol |
Nom IUPAC |
6-amino-11-oxo-13-phenyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,9,12-pentaene-5,12-dicarbonitrile |
InChI |
InChI=1S/C16H8N8O/c17-6-9-11(8-4-2-1-3-5-8)12-14(20-16(9)25)23-24-13(19)10(7-18)21-22-15(12)24/h1-5H,19H2,(H,20,23,25) |
Clé InChI |
XWYWNSKJXWJPJU-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=C4N=NC(=C(N4N3)N)C#N)C#N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=C4N=NC(=C(N4N3)N)C#N)C#N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=C4N=NC(=C(N4N3)N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B245059.png)
![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B245060.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide](/img/structure/B245064.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B245068.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B245075.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245076.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B245077.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B245078.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B245079.png)
